molecular formula C25H27N3O3S B11367466 2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide

2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide

Cat. No.: B11367466
M. Wt: 449.6 g/mol
InChI Key: FGPMPFPCWDXNQU-UHFFFAOYSA-N
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Description

2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyridine ring substituted with multiple functional groups, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyridine Core: The pyridine core can be synthesized through a condensation reaction involving appropriate starting materials such as 2,4-dimethylpyridine-3-carboxylic acid.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.

    Attachment of the Amino Group: The amino group is introduced through an amide bond formation reaction, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore. The presence of the pyridine ring and various functional groups suggests it could interact with biological targets, such as enzymes or receptors.

Medicine

Medicinally, this compound could be explored for its potential therapeutic effects. Its structure suggests it might have activity against certain diseases, possibly through inhibition of specific enzymes or modulation of biological pathways.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The exact mechanism of action for this compound would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids. The functional groups present in the compound allow for hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C25H27N3O3S

Molecular Weight

449.6 g/mol

IUPAC Name

2-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]sulfanyl-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C25H27N3O3S/c1-16-7-5-6-8-21(16)28-24(30)23-17(2)13-18(3)27-25(23)32-15-22(29)26-14-19-9-11-20(31-4)12-10-19/h5-13H,14-15H2,1-4H3,(H,26,29)(H,28,30)

InChI Key

FGPMPFPCWDXNQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C(C=C2C)C)SCC(=O)NCC3=CC=C(C=C3)OC

Origin of Product

United States

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